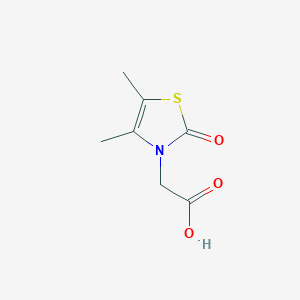

2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid

Description

Propriétés

IUPAC Name |

2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-4-5(2)12-7(11)8(4)3-6(9)10/h3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVAZHGVEQMWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=O)N1CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethylthiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 2-(4,5-dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid involves multi-step procedures that include the formation of thiazole derivatives through various chemical reactions such as condensation and cyclization. Characterization techniques employed include Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound .

Antibacterial Properties

Research indicates that thiazole derivatives exhibit significant antibacterial activity. In comparative studies, compounds similar to this compound demonstrated effectiveness against various bacterial strains. For instance, derivatives containing the thiazole ring have shown promising results against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Potential

The anticancer properties of thiazole derivatives have been explored in several studies. Compounds with a similar structure have shown cytotoxic effects against various cancer cell lines. For example, derivatives were tested against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, revealing significant inhibition of cell proliferation . The mechanism often involves the induction of apoptosis and inhibition of specific cancer-related enzymes.

Antioxidant Activity

The antioxidant potential of thiazole derivatives has also been investigated. Studies utilizing assays such as DPPH radical scavenging demonstrated that compounds related to this compound possess substantial radical scavenging capabilities. This suggests potential applications in preventing oxidative stress-related diseases .

Case Study 1: Antibacterial Activity Evaluation

In a study published in the Turkish Journal of Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their antibacterial properties. The results indicated that certain derivatives exhibited broad-spectrum activity comparable to established antibiotics like Ciprofloxacin .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Thiazole Derivative A | 50 | Effective against Gram-positive |

| Thiazole Derivative B | 100 | Effective against Gram-negative |

Case Study 2: Anticancer Activity Assessment

Another study focused on the anticancer effects of thiazole derivatives on human cancer cell lines. The results showed significant cytotoxicity with IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase proteins involved in DNA synthesis .

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF7 | 0.75 | High |

| HCT116 | 1.00 | Moderate |

Mécanisme D'action

The mechanism of action of 2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.

Comparaison Avec Des Composés Similaires

Key Structural Features :

- Thiazole core : A sulfur- and nitrogen-containing heterocycle with a 2-oxo group.

- Substituents : 4,5-Dimethyl groups on the thiazole ring and an acetic acid side chain.

- Hydrogen-bonding capacity : The oxo group and carboxylic acid moiety enable hydrogen bonding, critical for crystal packing .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to structurally related thiazole-acetic acid derivatives (Table 1).

Table 1: Structural and Functional Comparisons

Key Observations :

Substituent Effects : The 4,5-dimethyl groups in the target compound increase lipophilicity compared to hydroxylated analogues (e.g., ), impacting membrane permeability in biological systems.

Hydrogen Bonding : The oxo group and carboxylic acid enable robust hydrogen-bond networks, critical in crystal engineering . In contrast, sulfur-containing analogues (e.g., ) prioritize metal-ligand interactions.

Reactivity: The trioxo-imidazolidine derivative exhibits greater electrophilicity due to multiple electron-withdrawing groups, whereas the target compound’s reactivity is modulated by methyl donors.

Physicochemical Properties

- Solubility : The carboxylic acid group enhances aqueous solubility, but the 4,5-dimethyl groups reduce it compared to unsubstituted thiazole-acetic acids.

- Thermal Stability : Methyl groups likely improve thermal stability relative to hydroxylated analogues .

Activité Biologique

2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid is a thiazole derivative with potential pharmacological applications. This compound has garnered attention due to its biological activities, particularly in the context of enzyme inhibition and cytotoxicity against various cell lines. This article provides a comprehensive overview of the biological activity of this compound based on recent studies.

The molecular formula of this compound is C7H9NO3S, with a molecular weight of 187.22 g/mol. Its structural characteristics include a thiazole ring and an acetic acid moiety. The compound's chemical properties are summarized in the table below:

| Property | Value |

|---|---|

| Chemical Formula | C7H9NO3S |

| Molecular Weight | 187.22 g/mol |

| IUPAC Name | 2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetic acid |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its potential as an aldose reductase inhibitor and its cytotoxic effects.

Aldose Reductase Inhibition

Aldose reductase (AR) is an enzyme implicated in diabetic complications. Studies have shown that compounds similar to this compound exhibit potent inhibitory effects on AR. For instance, derivatives of thiazolidinones have demonstrated submicromolar IC50 values against AR, indicating strong inhibition capabilities compared to established inhibitors like epalrestat .

Cytotoxicity

Research has also highlighted the cytotoxic effects of this compound on various cancer cell lines. The compound's structure suggests that it may interact with cellular pathways leading to apoptosis in cancer cells. For example, thiazole derivatives have been shown to possess significant antiproliferative activity against HepG2 liver cancer cells .

Case Studies

- Inhibition of Aldose Reductase : A study comparing various thiazolidinone derivatives found that certain compounds exhibited IC50 values significantly lower than epalrestat, indicating their potential as effective AR inhibitors . Molecular docking studies identified key interactions between these compounds and the enzyme's active site.

- Cytotoxic Activity : Another investigation assessed the cytotoxic effects of thiazole derivatives on multiple cancer cell lines. The results indicated that modifications to the thiazole structure could enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity towards normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationships (SAR) of thiazole derivatives indicate that specific substitutions on the thiazole ring can significantly influence biological activity. For instance:

- Methyl Substitutions : The presence of methyl groups at certain positions enhances the compound's ability to inhibit enzymes and exhibit cytotoxic effects.

- Functional Groups : The introduction of electron-donating or electron-withdrawing groups can modulate the activity by affecting the compound's electronic properties and sterics .

Q & A

Basic: What are the established synthetic routes for 2-(4,5-dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid, and how are intermediates characterized?

A multi-step synthesis typically involves condensation of thiazolidinone precursors with acetic acid derivatives. For example:

- Step 1 : React 4,5-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole with bromoacetic acid under reflux in a polar solvent (e.g., ethanol or DMSO) for 12–18 hours.

- Step 2 : Purify intermediates via recrystallization (e.g., water-ethanol mixtures) and confirm structures using NMR (¹H/¹³C), IR (to verify carbonyl and thiazole ring vibrations), and mass spectrometry .

- Typical Yield : 65–80%, with melting points analyzed via differential scanning calorimetry (DSC).

Advanced: How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?

Using single-crystal X-ray diffraction , the compound’s solid-state structure can be determined. Refinement via SHELXL (for small molecules) identifies hydrogen-bonding motifs (e.g., R₂²(8) or C(4) graph sets) . Key steps:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.

- Analysis : Use Mercury or OLEX2 to visualize intermolecular interactions. Compare hydrogen-bond distances (e.g., O–H···O vs. N–H···S) to distinguish between tautomeric forms .

Basic: What spectroscopic techniques are critical for validating the compound’s purity?

- ¹H NMR : Confirm substitution patterns (e.g., methyl protons at δ 2.1–2.3 ppm, thiazole ring protons at δ 3.5–4.0 ppm).

- LC-MS : Monitor purity (>95%) and detect byproducts (e.g., unreacted starting materials).

- Elemental Analysis : Validate stoichiometry (C, H, N, S) within ±0.4% of theoretical values .

Advanced: How can computational methods predict the compound’s bioactivity?

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Parameters:

- Grid Box : 20 ų centered on the active site.

- Scoring Function : Analyze binding energy (ΔG ≤ -7.0 kcal/mol suggests strong affinity).

- QSAR : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with antimicrobial activity using Gaussian09 .

Advanced: How to address contradictions in reported biological activity across studies?

- Assay Optimization : Standardize conditions (e.g., pH 7.4, 37°C) and cell lines (e.g., Staphylococcus aureus ATCC 25923).

- Structural Analogues : Compare with derivatives (e.g., 2-(5-oxo-7-phenyl-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid) to identify pharmacophore requirements .

- Statistical Validation : Use ANOVA to assess inter-study variability (p < 0.05 significance threshold) .

Basic: What strategies improve the compound’s stability in aqueous buffers?

- pH Control : Store at pH 5–6 (prevents hydrolysis of the thiazole ring).

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose).

- Degradation Studies : Monitor via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced: How does the compound’s electronic structure influence its reactivity?

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces. Key findings:

- Electrophilic Sites : Carboxylic acid group (MEP = -0.45 e/Ų).

- Nucleophilic Sites : Thiazole sulfur (MEP = +0.30 e/Ų).

- Reactivity Predictions : Susceptibility to nucleophilic acyl substitution or oxidation at the thiazole ring .

Basic: What are the safety protocols for handling this compound?

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.

- Ventilation : Use fume hoods during synthesis to limit inhalation of acetic acid vapors.

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced: Can the compound form co-crystals to enhance solubility?

- Co-former Screening : Test with GRAS agents (e.g., nicotinamide) via solvent evaporation.

- Phase Diagram : Construct ternary diagrams (compound-co-former-solvent) to identify stoichiometric ratios.

- Dissolution Testing : Compare intrinsic dissolution rates (IDR) of co-crystals vs. pure compound in simulated gastric fluid .

Advanced: How to design SAR studies for optimizing antimicrobial activity?

- Structural Modifications : Introduce substituents at the 4,5-dimethyl positions (e.g., halogens, methoxy groups).

- In Vitro Testing : Determine MIC values against Gram-positive/negative pathogens using broth microdilution (CLSI guidelines).

- Mechanistic Probes : Use fluorescence quenching to assess DNA gyrase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.